
Ala-Ala-Pro-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ala-Ala-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. It is composed of a sequence of amino acids: alanine (Ala), alanine (Ala), proline (Pro), and a p-nitroanilide (pNA) group. This compound is particularly useful in studying protease activity, as the cleavage of the peptide bond releases p-nitroaniline, which can be measured colorimetrically.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Protection and Deprotection: Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed after each coupling step.
Final Coupling: The p-nitroanilide group is attached to the peptide chain using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage.
Analyse Chemischer Reaktionen
Types of Reactions
Ala-Ala-Pro-pNA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase.
Buffers: Tris-HCl, HEPES, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Wissenschaftliche Forschungsanwendungen
Ala-Ala-Pro-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Drug Discovery: Screening for protease inhibitors by monitoring the cleavage of this compound.
Biological Studies: Investigating the role of proteases in various biological processes, including inflammation and cancer.
Industrial Applications: Quality control in the production of protease enzymes.
Wirkmechanismus
The mechanism of action of Ala-Ala-Pro-pNA involves its cleavage by specific proteases. The peptide bond between the proline and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which recognizes the peptide sequence and catalyzes the hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate with a similar structure but includes phenylalanine (Phe) instead of the terminal alanine.
Suc-Ala-Pro-pNA: A shorter peptide substrate lacking the second alanine residue.
Uniqueness
Ala-Ala-Pro-pNA is unique due to its specific sequence, making it a suitable substrate for certain proteases. Its ability to release a colorimetric product upon cleavage allows for easy quantification of enzyme activity.
Eigenschaften
Molekularformel |
C17H23N5O5 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |
InChI-Schlüssel |
JJSQTVFRQZPPIV-MJVIPROJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
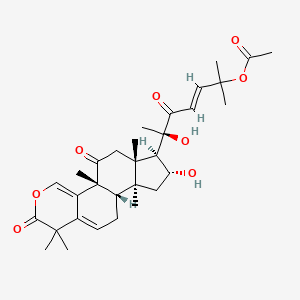


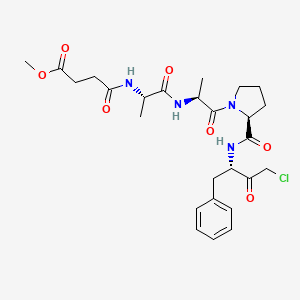
![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
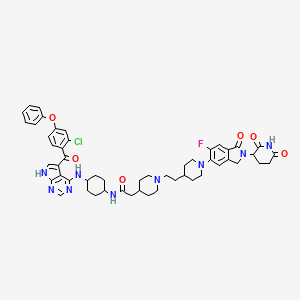
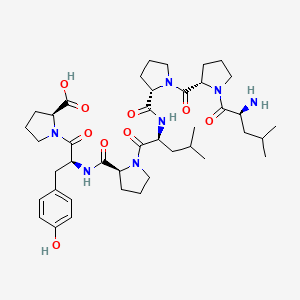
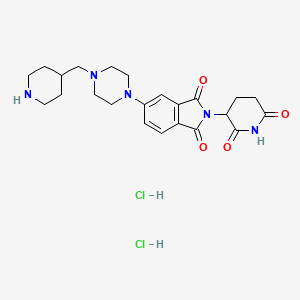
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
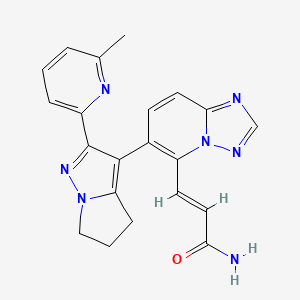
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

